
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a pyrimidine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a phenylmethanone group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-6-methylpyrimidine-2-carbaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of (4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group, resulting in the formation of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium iodide in acetone or amines in the presence of a base.
Major Products:
Oxidation: (4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone.
Reduction: (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the methoxy and phenylmethanone groups enhances its binding affinity and specificity towards these targets.
類似化合物との比較
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness: (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The methoxy group at the 4-position and the phenylmethanone group at the 2-position provide a unique scaffold for further chemical modifications and potential therapeutic applications.
特性
CAS番号 |
28840-42-8 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
(4-methoxy-6-methylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O2/c1-9-8-11(17-2)15-13(14-9)12(16)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChIキー |
KWHSXLGHOVQIIK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




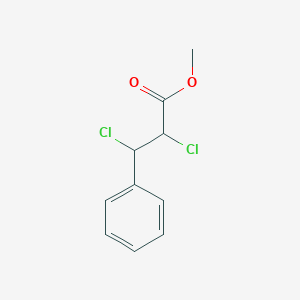

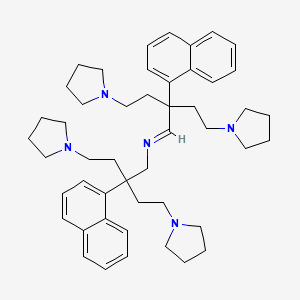
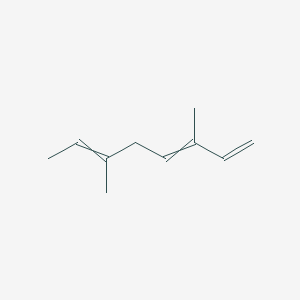
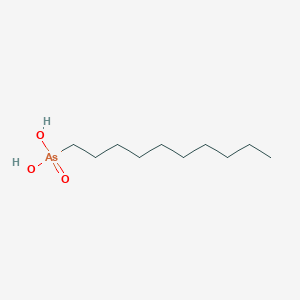
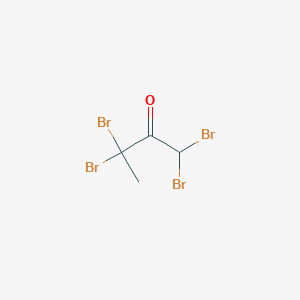
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)

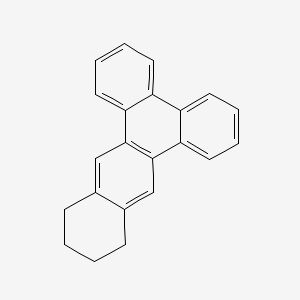
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)

